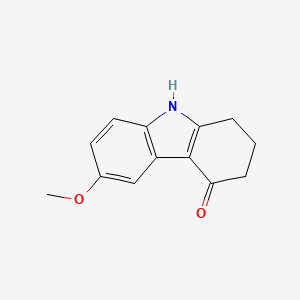

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Description

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (CAS: 3449-49-8) is a heterocyclic compound with a partially hydrogenated carbazole backbone and a methoxy substituent at the 6-position. Its molecular formula is C₁₃H₁₅NO₂, and it exists as a white crystalline solid . The compound is synthesized via multi-step reactions starting from 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one (IV), followed by methylation and cyclization steps . X-ray crystallography reveals a non-planar carbazole unit with a dihedral angle of 1.69° between the benzene and pyrrole rings, influencing its conformational flexibility .

Properties

IUPAC Name |

6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIONPYATGROVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570116 | |

| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-81-1 | |

| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Fischer Indole Cyclization

The Fischer indole reaction remains the most widely reported method for synthesizing tetrahydrocarbazole derivatives. A patented approach (CN101235012A) utilizes cyclohexane-1,3-dione and 4-methoxyphenylhydrazine as starting materials. The reaction proceeds in diphenyl ether under reflux (180–200°C) for 8–12 hours, followed by acid hydrolysis with hydrochloric acid to yield the target compound. This method achieves a yield of 68–72% and is notable for its scalability, though the use of high-boiling solvents complicates purification.

Key steps:

Modified Fischer Indole with Ionic Liquids

A greener variant employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a dual solvent-catalyst (ACG Publications). This method reduces reaction time to 3–5 hours at 90°C and improves yields to 85–90%. The ionic liquid facilitates proton transfer during cyclization and is recyclable for up to five cycles without significant efficiency loss.

Mechanistic advantage : The ionic liquid stabilizes the diimine intermediate, accelerating the-sigmatropic rearrangement critical to indole formation.

Acid-Catalyzed Cyclization Methods

Aqueous Sulfuric Acid-Mediated Synthesis

Basaveswara Rao et al. developed a one-pot method using 10% aqueous H₂SO₄ (Der Pharma Chemica). The protocol involves:

- Hydrazine addition to a ketone precursor at 0°C.

- Gradual heating to 90°C over 90 minutes.

- Precipitation upon cooling, yielding 6-methoxy-1,2,3,9-tetrahydro-carbazol-4-one with 78% efficiency.

Optimization data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 90 min |

| Acid Concentration | 10% H₂SO₄ |

This method avoids organic solvents, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Classical Fischer | 68–72 | 8–12 hours | Scalability |

| Ionic Liquid | 85–90 | 3–5 hours | Recyclability, green metrics |

| Aqueous H₂SO₄ | 78 | 1.5 hours | Solvent-free |

Industrial Applicability

The ionic liquid method ([bmim][BF₄]) is preferred for large-scale production due to reduced waste and energy consumption. In contrast, the classical Fischer method is better suited for small-scale synthesis where solvent recovery is feasible.

Mechanistic Insights and Side Reactions

Byproduct Formation in Fischer Synthesis

A common side product, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, forms via Mannich-related reactions when secondary amines are present (US7696356B2). This underscores the need for strict control over amine content in reaction mixtures.

Acid Hydrolysis Challenges

Over-hydrolysis in HCl-mediated steps can lead to demethylation of the methoxy group, reducing yield. Optimal HCl concentration is 6–8 M, as higher concentrations promote degradation.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into other tetrahydro-carbazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

Antiemetic Properties

One of the primary applications of 6-methoxy-1,2,3,9-tetrahydro-carbazol-4-one is as an intermediate in the synthesis of ondansetron, a widely used antiemetic drug. Ondansetron is effective in preventing nausea and vomiting caused by chemotherapy and surgery. The compound serves as a critical precursor in the synthesis pathway for ondansetron derivatives, enhancing the drug's efficacy and reducing side effects associated with conventional treatments .

Antimycobacterial Activity

Research indicates that this compound exhibits antimycobacterial activity. This characteristic makes it a candidate for developing treatments against tuberculosis and other mycobacterial infections. The compound's structural features contribute to its biological activity, making it a focus of ongoing research in antimicrobial drug development .

Synthesis and Chemical Properties

Ondansetron Derivative Development

A study highlighted the synthesis of various ondansetron derivatives utilizing this compound as an intermediate. These derivatives demonstrated enhanced binding affinity to serotonin receptors while maintaining low toxicity profiles . This research underscores the importance of this compound in developing next-generation antiemetics.

Antimycobacterial Research

In another study focused on antimycobacterial agents, researchers synthesized a series of carbazole derivatives based on this compound. These compounds were evaluated for their activity against Mycobacterium tuberculosis. Results showed promising activity against resistant strains, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 51626-88-1)

- Structure : Replaces the 6-methoxy group with a methyl substituent.

- Synthesis : Similar hydrogenation pathways but uses methylating agents instead of methoxy precursors .

b. 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one (CAS: 27387-31-1)

- Structure : Features a methyl group at the 9-position instead of the 6-methoxy group.

- Impact : The 9-methyl substituent may stabilize the carbazole ring system, affecting solubility and metabolic stability .

c. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Structure : Chlorine replaces the methoxy group at the 6-position.

Hydrogenation Patterns

a. 1,2,3,4-Tetrahydrocarbazol-4-one (CAS: 15128-52-6)

- Structure : Fully hydrogenated cyclohexene ring compared to the partially hydrogenated 1,2,3,9-tetrahydro system.

- Impact : Increased rigidity due to full hydrogenation may reduce conformational flexibility, impacting pharmacokinetic properties .

b. Hexahydro-4H-carbazol-4-one Derivatives

Physicochemical Properties

| Property | 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one | 6-Methyl Analog | 9-Methyl Analog |

|---|---|---|---|

| Molecular Weight | 225.26 g/mol | 199.26 g/mol | 199.26 g/mol |

| Solubility | Low (crystalline solid) | Moderate | Moderate |

| Electron Effects | Electron-donating (OCH₃) | Electron-neutral (CH₃) | Electron-neutral (CH₃) |

| Metabolic Stability | Moderate (prone to demethylation) | High | High |

Biological Activity

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a significant compound derived from the carbazole family, characterized by its unique methoxy group at the 6-position. This structural feature enhances its biological activity and potential therapeutic applications. The compound has garnered attention for its roles in various biological processes, particularly in cancer therapy and neuropharmacology.

Chemical Structure and Properties

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- CAS Number : 35556-81-1

The presence of the methoxy group contributes to its distinct chemical reactivity and biological interactions, making it a valuable intermediate in drug synthesis.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its effectiveness against various cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| A431 (squamous carcinoma) | 0.16 |

| A549 (lung cancer) | 2.5 |

| PC-3 (prostate cancer) | 3.0 - 7.9 |

The compound's mechanism involves the inhibition of the STAT3 signaling pathway, which is crucial for cell proliferation and survival in many cancers. Specifically, it reduces cyclin D1 levels and promotes the up-regulation of protein-tyrosine phosphatase PTPN6, leading to decreased phospho-STAT3 levels in treated cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its potential effects on serotonin receptors. It acts as a serotonin receptor antagonist, which may have implications for treating mood disorders and anxiety. The binding affinity of this compound to serotonin receptors suggests a dual role in both neuropharmacology and oncology.

Antimicrobial Activity

Preliminary studies also indicate that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is required to fully understand its spectrum of activity and mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds to various receptors and enzymes, modulating their activity.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways independent of caspase activation.

- Downregulation of Oncogenes : By inhibiting the expression of oncogenes such as STAT3 and cyclin D1, it effectively reduces tumor growth.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Q & A

Basic Synthesis and Optimization

Q: What are the standard protocols for synthesizing 6-methoxy-1,2,3,9-tetrahydro-carbazol-4-one, and how can reaction yields be optimized? A:

- Stepwise Synthesis : The compound is typically synthesized via a three-step process starting from 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one. Methylation with dimethyl sulfate in acetone/NaOH yields the 9-methyl derivative, followed by hydroxylamine hydrochloride treatment in methanol under reflux to form the oxime intermediate .

- Alternative Route : A one-pot cyclization of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid/HCl (reflux at 398–403 K for 2 h) achieves a 67% yield. Purification via silica gel column chromatography (95:5 petroleum ether/ethyl acetate) enhances purity .

- Optimization : Adjusting solvent polarity (e.g., acetone for recrystallization) and catalytic additives (e.g., pyridine) improves crystallinity and yield .

Advanced Synthetic Methodologies

Q: How can Brønsted acid catalysis be applied to synthesize functionalized tetrahydrocarbazol-1-one derivatives? A:

- Catalytic Strategy : Brønsted acids (e.g., p-toluenesulfonic acid) enable the synthesis of 4-functionalized derivatives via Friedel-Crafts alkylation. For example, 4-(5-methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is synthesized using 2-methylthiophene, yielding a colorless solid (m.p. 191–193°C) .

- Scope : This method accommodates diverse substituents (e.g., furans, sulfones, vinyl groups), validated by NMR and HRMS. Reaction conditions (40°C, 12–24 h) balance efficiency and functional group tolerance .

Structural Characterization and Validation

Q: What analytical techniques are critical for validating the structure and purity of this compound derivatives? A:

- X-ray Crystallography : Resolves non-planar carbazole units (e.g., dihedral angle of 1.69° between benzene and pyrrole rings) and hydrogen-bonding networks (e.g., C2–H2A···O2 interactions) .

- Spectroscopy :

- 1H/13C NMR : Confirms regioselectivity in methylation (e.g., 9-methyl vs. 6-methoxy shifts) .

- HRMS : Validates molecular weights (e.g., [M+H]+ peaks for derivatives within 0.5 ppm accuracy) .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and GC monitor reaction progress and purity .

Biological Relevance and Pharmacological Potential

Q: What evidence supports the biological activity of carbazole derivatives, and how can structure-activity relationships (SARs) be explored? A:

- Biological Basis : Carbazole alkaloids exhibit antimicrobial, antitumor, and anti-inflammatory properties due to π-π stacking and hydrogen-bonding interactions with biomolecular targets .

- SAR Strategies :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., bromo) or heterocycles (e.g., thiophene) modulates bioactivity. For example, 4-(5-bromothiophen-2-yl) derivatives show enhanced cytotoxicity .

- Conformational Analysis : Non-planar carbazole cores (e.g., envelope-shaped cyclohexene rings) influence binding affinity .

Addressing Contradictions in Synthetic Data

Q: How should researchers resolve discrepancies in reported synthesis conditions (e.g., solvent systems, catalysts)? A:

- Case Study : uses dimethyl sulfate/acetone/NaOH for methylation, while employs acetic acid/HCl for cyclization. These reflect divergent mechanistic pathways (SN2 vs. acid-catalyzed cyclization).

- Resolution :

- Mechanistic Validation : Conduct kinetic studies (e.g., monitoring by NMR) to identify rate-determining steps.

- Condition Screening : Test solvent/catalyst combinations (e.g., polar aprotic vs. protic solvents) to reconcile yield differences .

Computational Modeling for Reaction Design

Q: How can computational tools guide the design of novel carbazole derivatives? A:

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for methylation sites) .

- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using non-planar carbazole conformations .

Derivatization Strategies for Functional Diversity

Q: What methodologies enable the synthesis of complex carbazole hybrids (e.g., tetrazole or imidazole conjugates)? A:

- Heterocycle Integration :

- Tetrazole Coupling : React 1H-tetrazole-5-yl acetamide with carbazol-4-one intermediates under Mitsunobu conditions .

- Imidazole Fusion : Use Knorr-type cyclization with 1,4-dicarbonyl precursors to form fused imidazo-carbazoles .

- Characterization : Multi-nuclear NMR (e.g., 19F for fluorinated analogs) and X-ray diffraction validate hybrid structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.